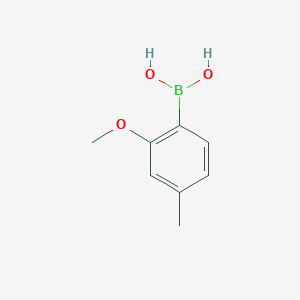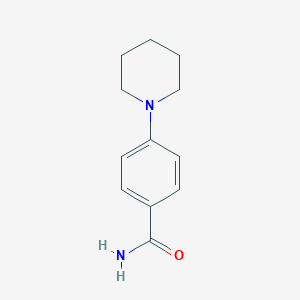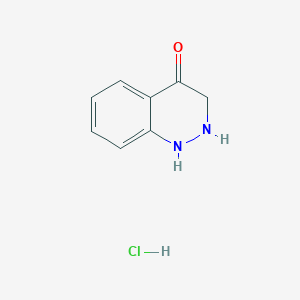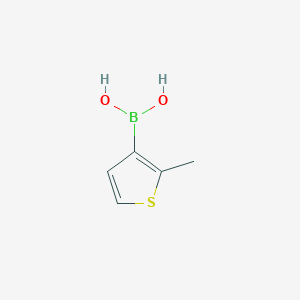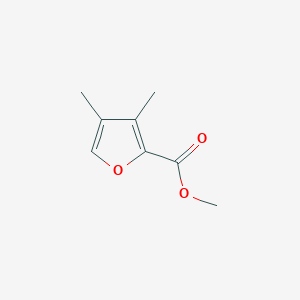
Methyl 3,4-dimethylfuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4-dimethylfuran-2-carboxylate (MDFC) is a chemical compound that belongs to the furan family. It is a colorless liquid with a fruity odor and is widely used in various industries. MDFC has gained significant attention due to its potential applications in the field of scientific research.
Wirkmechanismus
Methyl 3,4-dimethylfuran-2-carboxylate has been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate is not yet fully understood. However, it is believed that Methyl 3,4-dimethylfuran-2-carboxylate exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemische Und Physiologische Effekte
Methyl 3,4-dimethylfuran-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. Methyl 3,4-dimethylfuran-2-carboxylate also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, Methyl 3,4-dimethylfuran-2-carboxylate has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,4-dimethylfuran-2-carboxylate has several advantages as a reagent in lab experiments. It is a stable and relatively safe compound to handle. Methyl 3,4-dimethylfuran-2-carboxylate is also readily available and can be synthesized in moderate yields. However, Methyl 3,4-dimethylfuran-2-carboxylate has some limitations as well. It is a relatively expensive compound, which may limit its use in large-scale experiments. Also, the purity of the product may vary depending on the synthesis method used.
Zukünftige Richtungen
Methyl 3,4-dimethylfuran-2-carboxylate has significant potential for future research. One possible direction is the synthesis of novel furan-based compounds with improved biological activities. Methyl 3,4-dimethylfuran-2-carboxylate can also be used as a starting material for the synthesis of various natural products. Furthermore, the mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate needs to be further elucidated to better understand its biological activities. Finally, the development of new synthesis methods for Methyl 3,4-dimethylfuran-2-carboxylate with higher yields and purity would be of great interest to the scientific community.
Conclusion:
In conclusion, Methyl 3,4-dimethylfuran-2-carboxylate is a chemical compound with significant potential for scientific research. It has various applications in the field of organic synthesis, pharmaceuticals, and agrochemicals. Methyl 3,4-dimethylfuran-2-carboxylate exhibits various biological activities such as anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of Methyl 3,4-dimethylfuran-2-carboxylate is not yet fully understood, and further research is needed to elucidate its biological activities. Methyl 3,4-dimethylfuran-2-carboxylate has several advantages as a reagent in lab experiments, but also has some limitations. Finally, the future directions for Methyl 3,4-dimethylfuran-2-carboxylate research include the synthesis of novel furan-based compounds, the elucidation of its mechanism of action, and the development of new synthesis methods.
Synthesemethoden
Methyl 3,4-dimethylfuran-2-carboxylate can be synthesized via the reaction between 3,4-dimethylfuran and methyl chloroformate in the presence of a base such as potassium carbonate. The reaction yields Methyl 3,4-dimethylfuran-2-carboxylate as the major product with a moderate yield. The purity of the product can be improved by using various purification techniques such as distillation, recrystallization, and column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4-dimethylfuran-2-carboxylate has various potential applications in the field of scientific research. It is used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and flavors. Methyl 3,4-dimethylfuran-2-carboxylate is also used as a solvent and reagent in organic synthesis. It is an important intermediate in the synthesis of furan-based compounds, which have significant biological activities.
Eigenschaften
CAS-Nummer |
199728-18-2 |
|---|---|
Produktname |
Methyl 3,4-dimethylfuran-2-carboxylate |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
methyl 3,4-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-5-4-11-7(6(5)2)8(9)10-3/h4H,1-3H3 |
InChI-Schlüssel |
GIZQEMOBQLYMAM-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1C)C(=O)OC |
Kanonische SMILES |
CC1=COC(=C1C)C(=O)OC |
Synonyme |
2-Furancarboxylicacid,3,4-dimethyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



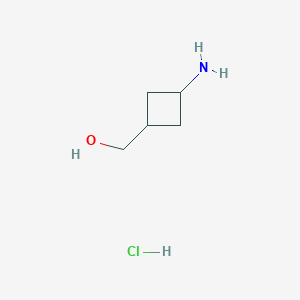
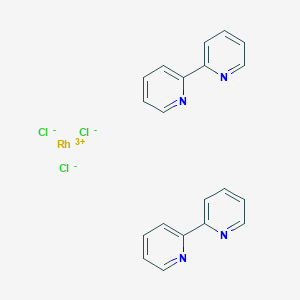
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
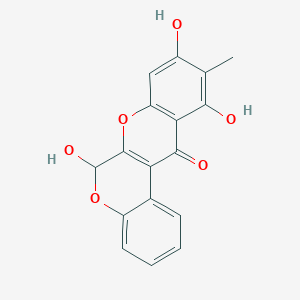
![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)
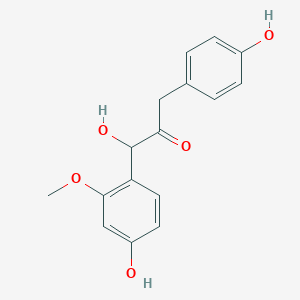
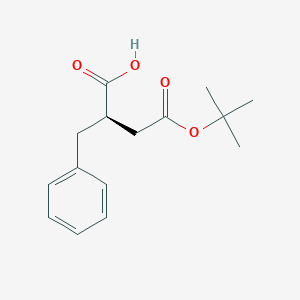
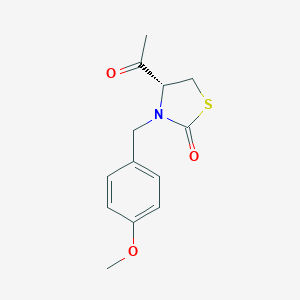
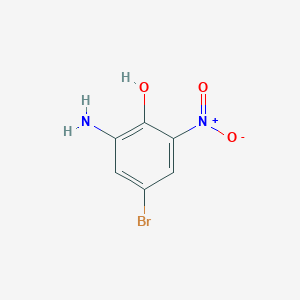
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
